molecular formula C13H14N2O2 B1438111 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1003577-72-7

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1438111
CAS No.: 1003577-72-7
M. Wt: 230.26 g/mol
InChI Key: AVKAZVYDPUIIAC-UHFFFAOYSA-N
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Description

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of phenylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and oxidized derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxamide
  • 1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate

Uniqueness

1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

1-phenyl-3-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-15(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKAZVYDPUIIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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